molecular formula C6H15N5O B12342404 2-Amino-5-(hydrazinylmethylideneamino)pentanamide

2-Amino-5-(hydrazinylmethylideneamino)pentanamide

Cat. No.: B12342404
M. Wt: 173.22 g/mol
InChI Key: YYUSUFBTGKCPPC-UHFFFAOYSA-N
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Description

2-Amino-5-(hydrazinylmethylideneamino)pentanamide is an organic compound with the molecular formula C6H14N4O It is a derivative of pentanamide, featuring an amino group at the second position and a hydrazinylmethylideneamino group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(hydrazinylmethylideneamino)pentanamide typically involves the reaction of 2-amino-5-chloropentanamide with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(hydrazinylmethylideneamino)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and hydrazinyl groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reaction conditionsorganic solvent, mild heating.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and hydrazines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5-(hydrazinylmethylideneamino)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(hydrazinylmethylideneamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropentanamide: A precursor in the synthesis of 2-Amino-5-(hydrazinylmethylideneamino)pentanamide.

    2-Amino-5-bromopentanamide: Similar structure with a bromine atom instead of a hydrazinylmethylideneamino group.

    2-Amino-5-methylpentanamide: Contains a methyl group at the fifth position instead of a hydrazinylmethylideneamino group.

Uniqueness

This compound is unique due to the presence of both amino and hydrazinylmethylideneamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H15N5O

Molecular Weight

173.22 g/mol

IUPAC Name

2-amino-5-(hydrazinylmethylideneamino)pentanamide

InChI

InChI=1S/C6H15N5O/c7-5(6(8)12)2-1-3-10-4-11-9/h4-5H,1-3,7,9H2,(H2,8,12)(H,10,11)

InChI Key

YYUSUFBTGKCPPC-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)N)N)CN=CNN

Origin of Product

United States

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